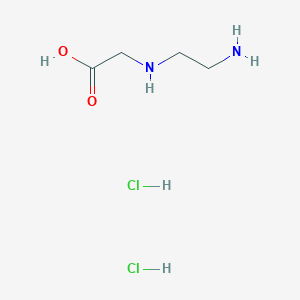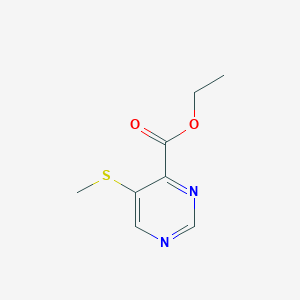
Ethyl 5-methylsulfanylpyrimidine-4-carboxylate
Overview
Description
Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Pyrimidine and its derivatives, including Ethyl 5-(methylthio)pyrimidine-4-carboxylate, have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . A study has shown that triazole-pyrimidine hybrid compounds, which include this compound, have promising neuroprotective and anti-inflammatory properties . These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Synthesis of Bicyclic [6 + 6] Systems
Ethyl 5-(methylthio)pyrimidine-4-carboxylate can be used in the synthesis of bicyclic [6 + 6] systems . These systems are significant in the fields of synthetic organic and medicinal chemistry due to their potential for the construction of new standard biological components .
Synthesis of Novel Triazole-Pyrimidine Hybrids
This compound can be used in the synthesis of novel triazole-pyrimidine hybrids . These hybrids have been shown to have promising neuroprotective and anti-inflammatory properties .
Antiviral Applications
Pyrimidine and its derivatives, including Ethyl 5-(methylthio)pyrimidine-4-carboxylate, have been proven to have antiviral activity . This makes them potential candidates for the development of new antiviral drugs.
Anticancer Applications
Pyrimidine and its derivatives have been proven to have anticancer activity . Therefore, Ethyl 5-(methylthio)pyrimidine-4-carboxylate could potentially be used in the development of new anticancer drugs.
Antioxidant Applications
Pyrimidine and its derivatives, including Ethyl 5-(methylthio)pyrimidine-4-carboxylate, have been proven to have antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs.
Future Directions
The future directions for research on Ethyl 5-methylsulfanylpyrimidine-4-carboxylate could involve exploring its potential biological activities, given the known activities of pyrimidine derivatives . Additionally, further studies could focus on developing efficient synthesis methods for this compound and related structures.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of pyrimidinopyridones, potential inhibitors of the fms tyrosine kinase .
Mode of Action
It’s suggested that the methylthio group in similar compounds can be displaced by cyanide ion .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
It’s recommended to avoid dust formation and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
ethyl 5-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-12-8(11)7-6(13-2)4-9-5-10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDAOEDKIRWMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(methylthio)pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




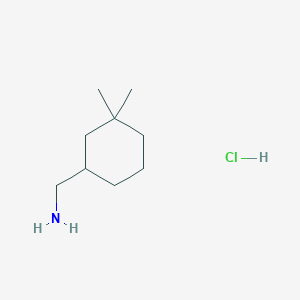
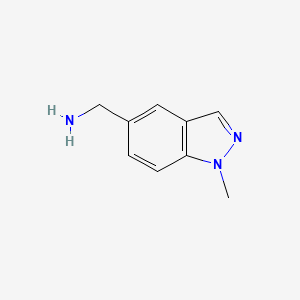

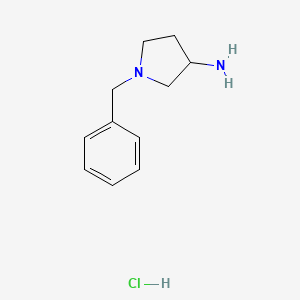

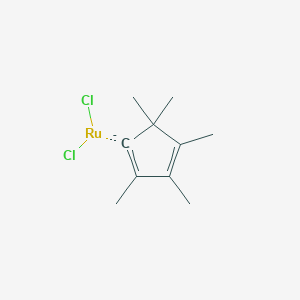
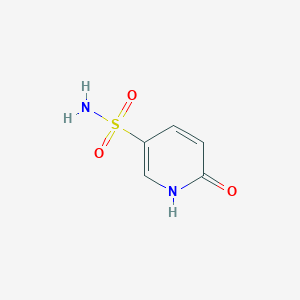
![5-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1647156.png)

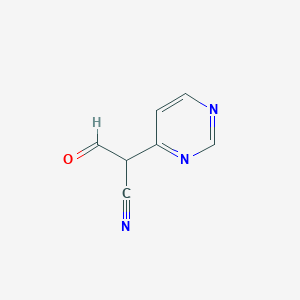
![(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1647179.png)

